molecular formula C19H14ClN3S3 B2473149 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine CAS No. 923245-26-5

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine

Cat. No.: B2473149
CAS No.: 923245-26-5
M. Wt: 415.97
InChI Key: SKVOJMIRMWUVAZ-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups

Scientific Research Applications

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine has several applications in scientific research:

Preparation Methods

The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the thiazolyl group: This step may involve the cyclization of thiourea derivatives with α-haloketones.

    Attachment of the chlorophenylmethylsulfanyl group: This can be done via nucleophilic substitution reactions where a chlorophenylmethyl halide reacts with a thiol group on the pyridazine ring.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling .

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives and thiazole-containing molecules. Compared to these, 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is unique due to its specific substitution pattern, which may confer distinct biological or material properties . Examples of similar compounds are:

This compound’s uniqueness lies in its combination of functional groups, which can lead to novel interactions and applications in various fields.

Properties

IUPAC Name

5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S3/c1-12-18(26-19(21-12)16-3-2-10-24-16)15-8-9-17(23-22-15)25-11-13-4-6-14(20)7-5-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVOJMIRMWUVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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